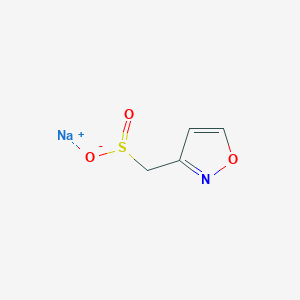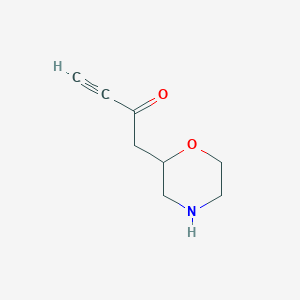
Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate: is an organic compound with the molecular formula C8H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is of interest due to its unique structure, which combines a pyrrole ring with an alkyne and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate typically begins with commercially available starting materials such as pyrrole and propargyl bromide.
Reaction Steps:
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and esterification reactions would apply. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate can undergo oxidation reactions, particularly at the alkyne group, to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives, such as Methyl 3-(1H-pyrrol-2-yl)propanoate.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using sulfuryl chloride.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of Methyl 3-(1H-pyrrol-2-yl)propanoate.
Substitution: Various halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting neurological pathways due to the presence of the pyrrole ring.
Industry:
Material Science: It can be used in the synthesis of polymers and materials with specific electronic properties, owing to the conjugated alkyne and aromatic ring system.
Mecanismo De Acción
The mechanism by which Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate exerts its effects is largely dependent on its interaction with molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the alkyne group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. These interactions can modulate biological pathways, particularly those involving signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Methyl 3-(1H-pyrrol-2-yl)propanoate: A reduced form of the compound, lacking the alkyne group.
Methyl 3-(1H-pyrrol-2-yl)acrylate: Contains a double bond instead of a triple bond.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: A Schiff base derivative with a pyrrole ring.
Uniqueness: Methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is unique due to the presence of both an alkyne and an ester functional group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
methyl 3-(1H-pyrrol-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,1H3 |
Clave InChI |
ZSNICHVLBUPBQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC1=CC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)



![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)
![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)

![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
![1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13166938.png)
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
